molecular formula C8H12N2O4 B2636343 ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate CAS No. 122258-28-0

ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2636343
CAS No.: 122258-28-0
M. Wt: 200.194
InChI Key: FPRSDGKKYGWMGT-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The hydroxyl and hydroxyethyl groups are introduced through subsequent reactions involving appropriate reagents and conditions. For example, the hydroxyl group can be introduced via oxidation reactions, while the hydroxyethyl group can be added through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carboxylate group can be reduced to form alcohols.

    Substitution: The hydroxyl and hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylate group can produce primary alcohols.

Scientific Research Applications

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate: Similar in structure but with an indole ring instead of a pyrazole ring.

    Ethyl 5-hydroxy-4-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-2-(phenylsulfinylmethyl)-1H-indole-3-carboxylate: Contains additional functional groups and a different ring structure.

Uniqueness

Ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups and the pyrazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(2-hydroxyethyl)-3-oxo-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-2-14-8(13)6-5-9-10(3-4-11)7(6)12/h5,9,11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYSLKIOZLDRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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